N'-(2-phenylethyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
Description
N'-(2-Phenylethyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a diamide derivative characterized by a central ethanediamide (N-C(=O)-C(=O)-N) backbone. Key structural features include:
- Phenylethyl group: A 2-phenylethyl substituent attached to one amide nitrogen, contributing hydrophobicity and steric bulk.
- Flexible linker: The methylene group between the oxane and ethanediamide core allows conformational adaptability.
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-18(21-11-8-16-5-2-1-3-6-16)19(24)22-15-20(9-12-25-13-10-20)17-7-4-14-26-17/h1-7,14H,8-13,15H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFROTBHYRJEJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-phenylethyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide, also referred to as G856-4643, is a compound with a complex structure that combines phenylethyl and thiophene moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 315.43 g/mol. The compound features multiple functional groups, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O3S |
| Molecular Weight | 315.43 g/mol |
| LogP | 2.9577 |
| Polar Surface Area | 33.341 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is thought to be mediated through its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, particularly microsomal prostaglandin E synthase (mPGES-1) and cyclooxygenase enzymes (COX). These interactions can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies show that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages, as well as reduce the expression of COX enzymes.
Case Study:
A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of the compound at a dose of 1.5 mg/kg significantly reduced edema formation compared to the control group. The results indicated a reduction in leukocyte infiltration and levels of PGE2 in the pleural fluid, suggesting effective anti-inflammatory action.
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has shown potential anticancer properties. A series of assays conducted on various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549) revealed that the compound induces apoptosis and inhibits cell proliferation.
Table: Anticancer Activity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest at G1 phase |
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Hydrophobicity: The phenylethyl group in the target compound may enhance membrane permeability relative to the polar oxazolidinone group in the patent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
